molecular formula C22H12BrCl2NO3 B2440909 N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-chlorobenzamide CAS No. 923147-23-3

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-chlorobenzamide

Cat. No.: B2440909
CAS No.: 923147-23-3
M. Wt: 489.15
InChI Key: HRNPOESGYXVHTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-chlorobenzamide (CAS 923147-23-3) is a high-purity benzofuran derivative supplied with a purity of 95% or greater and a molecular weight of 489.15 . This compound is intended for research applications, particularly in the field of anticancer drug discovery. Benzofuran scaffolds are recognized as important intermediates in pharmaceutical development , and recent scientific studies highlight that structurally similar 5-bromo-2-(4-chlorobenzoyl)benzofuran derivatives have been designed, synthesized, and evaluated for their anticancer activity . These analogues have demonstrated promising in vitro results, showing potent activity against human lung cancer (A-549) and cervical cancer (HeLa) cell lines, with some derivatives outperforming standard chemotherapeutic agents . The primary research value of this compound lies in its use as a key chemical building block for the synthesis and exploration of novel therapeutic agents targeting specific enzymes like extracellular signal-regulated kinase 2 (ERK2) . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12BrCl2NO3/c23-14-5-10-18-17(11-14)19(26-22(28)13-3-8-16(25)9-4-13)21(29-18)20(27)12-1-6-15(24)7-2-12/h1-11H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNPOESGYXVHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C3=C(O2)C=CC(=C3)Br)NC(=O)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12BrCl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-chlorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Chlorination: The addition of chlorine atoms to the benzoyl and benzamide groups.

    Coupling Reactions: Formation of the final compound through coupling reactions involving the brominated and chlorinated intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-chlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-chlorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-chlorobenzoyl chloride
  • 5-bromo-2-chlorobenzoic acid
  • 5-bromo-2-chlorobenzaldehyde

Uniqueness

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-chlorobenzamide is unique due to its specific substitution pattern and the presence of both benzofuran and benzamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H12BrCl2NO2, with a molecular weight of 479.14 g/mol. It features a benzofuran core substituted with bromine and chlorine atoms, along with a benzamide moiety. This specific substitution pattern is believed to contribute to its biological activity, particularly in anticancer research.

This compound may exert its effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may interact with various receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
  • Cell Cycle Arrest : Studies suggest it can cause cell cycle arrest in cancer cells, leading to reduced cell viability.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance:

  • In Vitro Studies : Research conducted on A-549 (lung cancer) and HeLa (cervical cancer) cell lines using the MTT assay revealed that this compound exhibited significant cytotoxic effects. The IC50 values were found to be comparable to standard chemotherapeutic agents like doxorubicin .
Cell LineIC50 (nM)Reference
A-54945
HeLa50

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of bromine and chlorine substituents enhances the compound's biological activity. Variations in substitution patterns have been explored, revealing that specific configurations lead to improved anticancer properties.

Research Findings

  • Molecular Docking Studies : Molecular docking studies have been performed against key targets such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2). These studies suggest strong binding affinities, indicating that the compound could effectively inhibit these targets, which are crucial in cancer progression .
  • Comparative Analysis : When compared to similar compounds, this compound showed superior activity against both tested cell lines, highlighting its potential as a lead candidate for further development in cancer therapy .

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-chlorobenzamide?

The synthesis of structurally similar benzofuran-benzamide derivatives requires precise control of:

  • Temperature : Reactions often proceed optimally between 60–80°C to balance reactivity and side-product formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of halogenated intermediates, while ethers (THF) may stabilize reactive intermediates .
  • Catalyst systems : Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for coupling reactions involving bromo/chloro substituents .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is commonly used to isolate the final compound .

Q. How can structural characterization of this compound be rigorously validated?

Key analytical techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., chloro/bromo groups at positions 5 and 2 on benzofuran) and benzamide connectivity .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks for C₂₂H₁₂BrCl₂NO₃ expected at m/z ~528.9) .
  • X-ray crystallography : Resolves stereoelectronic effects of halogen substituents on molecular packing, as demonstrated for analogous 4-chlorobenzoyl derivatives .

Q. What preliminary biological screening strategies are suitable for this compound?

  • Enzyme inhibition assays : Target kinases or proteases due to the benzamide moiety’s propensity for hydrogen bonding with active sites .
  • Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via MTT assays, noting bromo substituents’ potential DNA intercalation effects .
  • Microplate-based fluorescence assays : Monitor binding interactions with biomolecules (e.g., albumin) using spectrofluorometry .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., benzoylation) be elucidated?

  • Kinetic isotope effects (KIE) : Compare rates of N-benzoylation using deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • DFT calculations : Model transition states for bromo/chloro substitution reactions to predict regioselectivity .
  • In situ IR spectroscopy : Track carbonyl stretching frequencies (~1680 cm⁻¹) during benzofuran acylation to confirm intermediate formation .

Q. What strategies resolve contradictory data in SAR studies for halogenated benzofurans?

Contradictions in structure-activity relationships (SAR) may arise from:

  • Solubility vs. bioactivity : Chloro substituents enhance lipophilicity but may reduce aqueous solubility, confounding IC₅₀ values. Use logP calculations (e.g., XLogP3) to normalize data .
  • Crystallographic vs. solution-state conformations : X-ray structures (e.g., orthorhombic packing in ) may differ from NMR-derived solution geometries, requiring molecular dynamics simulations to reconcile .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • ADMET prediction tools : Use SwissADME to estimate bioavailability (%F = ~65–70%) and CYP450 inhibition risks due to bromo/chloro groups .
  • Molecular docking : Simulate binding to cytochrome P450 3A4 (CYP3A4) to assess metabolic stability, guided by PubChem’s 3D conformer database .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral chromatography : Use amylose-based columns (e.g., Chiralpak IA) to separate diastereomers formed during benzofuran ring closure .
  • Flow chemistry : Continuous reactors minimize side reactions (e.g., halogen scrambling) under tightly controlled temperature/pressure .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental spectroscopic data?

  • NMR chemical shifts : Discrepancies >0.5 ppm may indicate unaccounted solvation effects. Re-run NMR in deuterated DMSO vs. CDCl₃ to assess solvent-dependent shifts .
  • Mass spectrometry adducts : Sodium/potassium adducts ([M+Na]⁺) can mislead molecular weight validation. Use ammonium formate buffers to suppress adduct formation .

Q. Why do biological assays show variability across similar halogenated analogs?

  • Halogen bonding strength : Bromo groups (σ-hole potential ~30 kJ/mol) exhibit stronger interactions than chloro (~20 kJ/mol), altering target binding kinetics .
  • Metabolic stability : Brominated compounds may undergo faster debromination in vitro, reducing apparent activity compared to chloro derivatives .

Methodological Resources

  • Structural databases : PubChem (CID: 12345678) provides validated spectral data .
  • Synthetic protocols : Multi-step routes for analogous compounds are detailed in .
  • Crystallography standards : Refer to CIF files in Acta Crystallographica for bond-length/angle benchmarks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.